Dibutylamino-Substituted IFD Achieves 1.03 cm²/V·s Hole Mobility vs. <10⁻⁷ cm²/V·s for Butyl-Substituted Analog
Incorporation of dibutylamino side chains onto the indeno[1,2-b]fluorene-6,12-dione (IFD) core increases hole mobility by over seven orders of magnitude compared to butyl-substituted IFD under identical OFET fabrication and characterization conditions. The butyl-substituted IFD exhibits charge transport below 10⁻⁷ cm² V⁻¹ s⁻¹, whereas DBA-IFD achieves hole mobility of 1.03 cm² V⁻¹ s⁻¹. The butylthio-modified IFD (BT-IFD) derivative yields balanced ambipolar transport with maximum hole and electron mobilities of 0.71 and 0.65 cm² V⁻¹ s⁻¹, respectively [1].
| Evidence Dimension | Hole mobility in OFET devices |
|---|---|
| Target Compound Data | 1.03 cm² V⁻¹ s⁻¹ (DBA-IFD); 0.71 cm² V⁻¹ s⁻¹ (BT-IFD) |
| Comparator Or Baseline | Butyl-substituted IFD: <10⁻⁷ cm² V⁻¹ s⁻¹ |
| Quantified Difference | >10⁷× enhancement (DBA-IFD vs. butyl-IFD); balanced ambipolar (0.71/0.65 cm² V⁻¹ s⁻¹ for BT-IFD) |
| Conditions | OFET devices fabricated and characterized under identical conditions; mobility extracted from transfer curves |
Why This Matters
Identifies heteroatom-linked side chains (dibutylamino, butylthio) as a validated design strategy to unlock high-performance transport from the IFD core, directly informing procurement of functionalized derivatives for specific device polarity requirements.
- [1] Fan, Z.-P. et al. Boosting the Charge Transport Property of Indeno[1,2‐b]fluorene‐6,12‐dione though Incorporation of Sulfur‐ or Nitrogen‐Linked Side Chains. Adv. Funct. Mater. 2017, 27(45), 1702318. View Source
